N-(2-azidoethyl)-2-(phenylthio)acetamide
Description
N-(2-azidoethyl)-2-(phenylthio)acetamide is a synthetic acetamide derivative featuring an azidoethyl group (-CH₂CH₂N₃) and a phenylthio (-SPh) substituent. The azide group confers unique reactivity, enabling applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or material science. The phenylthio moiety enhances lipophilicity and may influence biological activity by modulating interactions with hydrophobic targets.
Properties
Molecular Formula |
C10H12N4OS |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
N-(2-azidoethyl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C10H12N4OS/c11-14-13-7-6-12-10(15)8-16-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,15) |
InChI Key |
GMICPVBHDRUDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Reactivity : The azide group in this compound positions it as a candidate for bioconjugation, but its stability under physiological conditions requires further study.
- Biological Screening: No direct data on antimicrobial or anti-inflammatory activity are available; predictions based on analogs suggest moderate activity due to the phenylthio group’s hydrophobicity .
- Structural Optimization : Substituting the phenylthio group with sulfonyl or sulfonamide moieties (as in ) could enhance solubility or target affinity.
Preparation Methods
Temperature Control
Solvent Systems
Catalytic Additives
-
Phase-Transfer Catalysts : PEG-600 improves interfacial reactions in biphasic systems.
-
Copper Catalysts : Required for tandem cycloadditions but may contaminate products.
Purification and Characterization
Crystallization
Spectroscopic Validation
-
FT-IR : Azide stretch (~2100 cm⁻¹), thioether C–S (∼700 cm⁻¹).
-
¹H NMR : Acetamide CH₃ (δ 2.1 ppm), phenylthio Ar–H (δ 7.2–7.4 ppm).
Emerging Methodologies
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for N-(2-azidoethyl)-2-(phenylthio)acetamide?
The synthesis typically involves multi-step reactions, starting with the formation of the azidoethylamine precursor and subsequent acylation with 2-(phenylthio)acetyl chloride. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity of intermediates .
- Temperature control : Low temperatures (0–5°C) prevent undesired side reactions during acylation .
- Coupling agents : TBTU or oxalyl chloride are effective for activating carboxylic acids . Yield optimization requires iterative adjustments of these parameters.
Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure of this compound?
- 1H-NMR : Signals for the azidoethyl group (δ ~3.3–3.5 ppm, triplet) and phenylthio moiety (δ ~7.3–7.5 ppm, multiplet) validate connectivity .
- 13C-NMR : Carbonyl resonance (δ ~170 ppm) confirms the acetamide backbone .
- HRMS : Exact mass matching (e.g., [M+H]+) ensures purity and molecular formula accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Fluorometric assays targeting enzymes like lipoxygenase or kinases .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2) on the phenyl ring to enhance electrophilicity and target binding .
- Azide group replacement : Compare bioactivity with analogs bearing alkynes or amines to assess click chemistry compatibility .
- Computational modeling : DFT calculations predict electronic effects, while molecular docking identifies binding poses in target proteins (e.g., tubulin) .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Proteomics : Use pull-down assays with biotinylated derivatives to identify protein targets .
- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to enzymes like HDACs .
- Cellular imaging : Fluorescent tagging (e.g., BODIPY) tracks subcellular localization, revealing nuclear or mitochondrial accumulation .
Q. How can multi-step synthesis challenges (e.g., purification, side reactions) be mitigated?
- Intermediate purification : Flash chromatography or recrystallization after each step minimizes impurities .
- Side reaction suppression : Use scavengers (e.g., polymer-bound triphenylphosphine) to quench excess azide reagents .
- Scalability : Transition from batch to flow chemistry improves reproducibility for gram-scale synthesis .
Methodological Notes
- References : Citations correspond to synthesis protocols, analytical techniques, and biological assays from peer-reviewed studies.
- Data tables : Omitted due to formatting constraints but recommended for inclusion in full documentation (e.g., NMR/HRMS data, IC50 values).
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